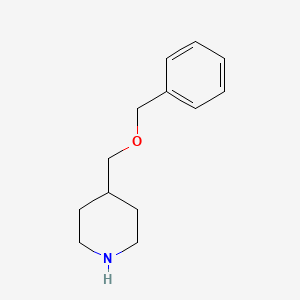

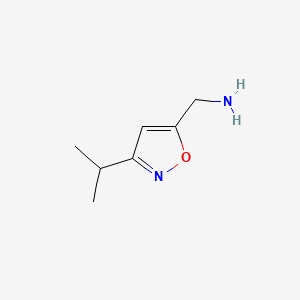

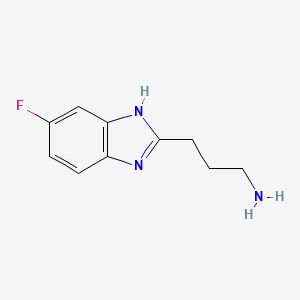

![molecular formula C10H17N3 B1309020 N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine CAS No. 880361-70-6](/img/structure/B1309020.png)

N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine

説明

The compound N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been explored for their potential in medicinal chemistry. The specific structure of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine suggests it could be of interest in the synthesis of complex organic molecules or as a potential pharmacophore.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of polycyclic pyrazolines, which are structurally related to pyrazoles, can be achieved through photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition, as demonstrated in the synthesis of alkaloid natural products . Although the specific synthesis of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine is not detailed in the provided papers, similar synthetic strategies involving cycloaddition reactions could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their reactivity and interaction with biological targets. The presence of the trimethyl group on the pyrazole ring could influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and binding affinity. The cyclopropanamine moiety adds further complexity to the molecule, potentially offering unique interaction sites for binding with biological targets or reactivity with other chemical entities .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often serving as key intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by substituents on the pyrazole ring, as well as the nature of the amine group. For instance, the presence of a hydroxy group on the pyrazole ring has been shown to contribute to the antiaggregating and hypotensive activities of certain pyrazole derivatives . While the provided papers do not detail reactions specific to N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine, the general reactivity patterns of pyrazole derivatives can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can modulate these properties, making them more suitable for specific applications. For example, the methylthio group in tetrazole derivatives has been shown to red-shift the UV absorbance, which is a significant property for photoinduced reactions . The specific physical and chemical properties of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine would need to be determined experimentally, but it is likely that the trimethyl and cyclopropanamine groups would have a notable impact on these properties.

科学的研究の応用

Cobalt(II) Complexes and Polymerization Catalysis

Research demonstrates the use of N-substituted N,N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including structures related to N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine, in synthesizing Co(II) chloride complexes. These complexes have been investigated for their catalytic activity, particularly in methyl methacrylate (MMA) polymerization, showing potential as catalysts for producing polymers with specific molecular weights and polydispersity indexes (Choi et al., 2015).

Zinc(II) and Cadmium(II) Complexes in Polymerization

Similarly, zinc(II) and cadmium(II) complexes involving N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine ligands have shown significant catalytic activities in polymerization reactions. These activities highlight the potential of such complexes in creating high molecular weight poly(methylmethacrylate) (PMMA) under controlled conditions, emphasizing their utility in materials science and engineering (Choi et al., 2015).

Novel Synthetic Cannabinoids

Compounds structurally related to N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine have been explored as LSD1 inhibitors with potential applications in treating various CNS disorders, including schizophrenia and Alzheimer's disease. This showcases the compound's relevance in the development of novel therapeutic agents (Blass, 2016).

Ethylene-like Biological Activity

A study identified a compound displaying ethylene-like biological activity, indicating the potential of N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine related structures in agricultural chemistry. Such compounds can induce specific plant responses, offering avenues for crop management and growth regulation (Oh et al., 2017).

Antimicrobial and Biofilm Inhibitors

The synthesis of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, related to the core structure , demonstrated potent antimicrobial efficacies and biofilm inhibition activities. This suggests the application of such compounds in developing new antimicrobial agents and treatments for biofilm-associated infections (Mekky & Sanad, 2020).

Safety And Hazards

特性

IUPAC Name |

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7-10(6-11-9-4-5-9)8(2)13(3)12-7/h9,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYTUCAIROQKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424439 | |

| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine | |

CAS RN |

880361-70-6 | |

| Record name | N-Cyclopropyl-1,3,5-trimethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

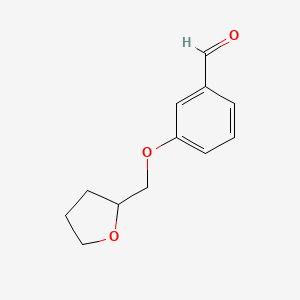

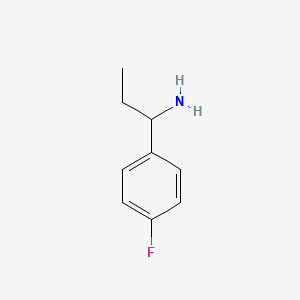

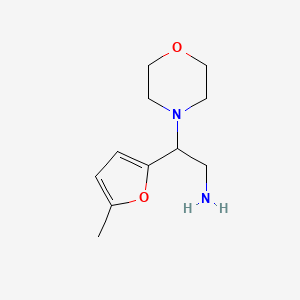

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

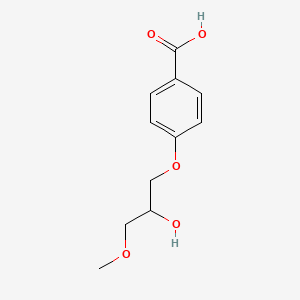

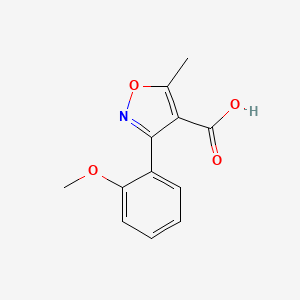

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

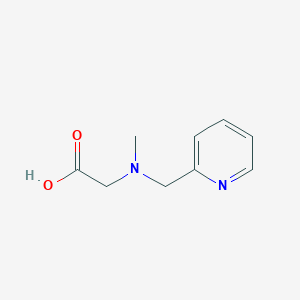

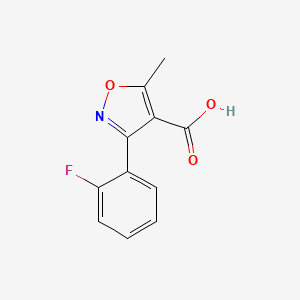

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)